molecular formula C19H27F3N2O3 B14943741 N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide

Cat. No.: B14943741
M. Wt: 388.4 g/mol
InChI Key: YOVUDRVXBWBXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclohexyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclohexanone derivative as the starting material, which undergoes a series of reactions including acetylation, cyclization, and trifluoromethylation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, cyclohexyl compounds, and trifluoromethylated molecules. Examples include:

  • N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(fluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide
  • N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(chloromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide

Uniqueness

The uniqueness of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide lies in its trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C19H27F3N2O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C19H27F3N2O3/c1-11(2)10-15(26)23-18(19(20,21)22)16(13(4)25)12(3)24(17(18)27)14-8-6-5-7-9-14/h11,14H,5-10H2,1-4H3,(H,23,26)

InChI Key

YOVUDRVXBWBXFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)CC(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.